![molecular formula C11H11N5 B14143177 5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 361364-74-1](/img/structure/B14143177.png)
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the reaction of 1-phenylbutane-1,3-dione with aromatic aldehydes and 5-aminotetrazole monohydrate. This reaction is carried out under solvent-free conditions at temperatures ranging from 160°C to 170°C, without the need for a catalyst . The reaction yields colorless or light yellow crystalline solids that are soluble in chloroform, DMSO, and DMF, but insoluble in water and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods described above can be scaled up for industrial applications. The solvent-free synthesis approach is particularly advantageous for industrial production due to its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic tetrazoloquinazolines.
Substitution: It reacts with α,β-unsaturated carbonyl compounds to form derivatives of tetrahydrotetrazolo[5,1-b]quinazolines.
Common Reagents and Conditions
Oxidation: Sodium methoxide in methanol is commonly used as a reagent for oxidation reactions.
Substitution: The reaction with α,β-unsaturated carbonyl compounds is typically carried out in methanol in the presence of sodium methoxide.
Major Products
Oxidation: Aromatic tetrazoloquinazolines.
Substitution: Derivatives of tetrahydrotetrazolo[5,1-b]quinazolines.
Wissenschaftliche Forschungsanwendungen
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives exhibit a broad spectrum of biological activities, including antitumor, antiviral, antimicrobial, hypoglycemic, antipyretic, and antioxidant activities.
Materials Science: The unique structural features of the compound make it a potential candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its ability to form strong enzyme-substrate complexes in biological media. This interaction is facilitated by the compound’s tetrazolo[1,5-a]pyrimidine core, which can interact with various molecular targets and pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazolo[5,1-b]quinazolines: These compounds are synthesized from 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine and exhibit similar biological activities.
Dihydropyrimidin-2-one Derivatives: These compounds also exhibit a broad spectrum of biological activities and share structural similarities with this compound.
Uniqueness
This compound is unique due to its ability to form strong enzyme-substrate complexes and its broad spectrum of biological activities. Its structural features also make it a versatile building block for the synthesis of more complex heterocyclic compounds.
Eigenschaften
CAS-Nummer |
361364-74-1 |
|---|---|
Molekularformel |
C11H11N5 |
Molekulargewicht |
213.24 g/mol |
IUPAC-Name |
5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H11N5/c1-8-7-10(9-5-3-2-4-6-9)16-11(12-8)13-14-15-16/h2-7,10H,1H3,(H,12,13,15) |
InChI-Schlüssel |
IDMQIZDTPHMAHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N2C(=NN=N2)N1)C3=CC=CC=C3 |
Löslichkeit |
20 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


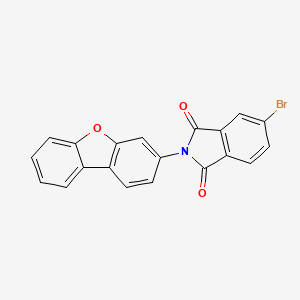
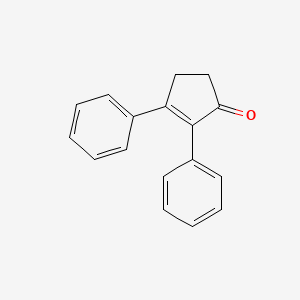
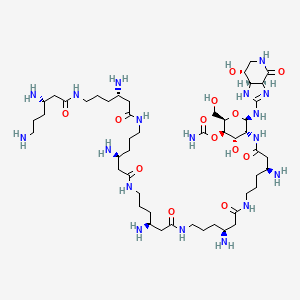
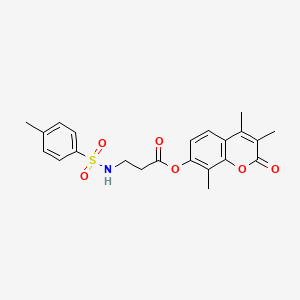
methanone](/img/structure/B14143115.png)
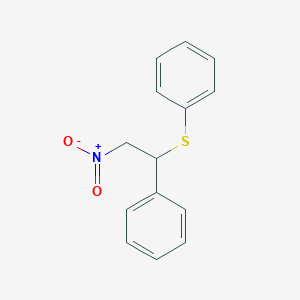
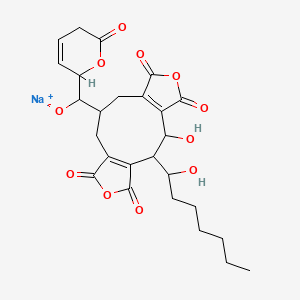
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
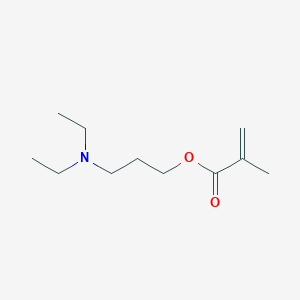
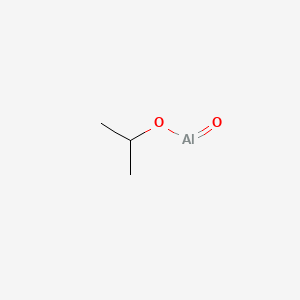
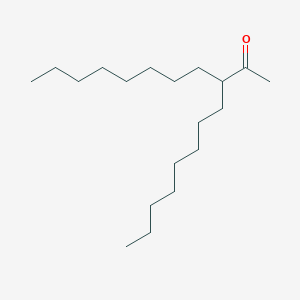
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
